molecular formula C10H11NOS B2718170 5-Phenylthiomorpholin-3-one CAS No. 141850-03-5

5-Phenylthiomorpholin-3-one

Cat. No.: B2718170
CAS No.: 141850-03-5
M. Wt: 193.26
InChI Key: ZAPKLQVJCWNRDC-UHFFFAOYSA-N
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Description

5-Phenylthiomorpholin-3-one is a heterocyclic compound featuring a six-membered thiomorpholine ring (containing sulfur and nitrogen) substituted with a phenyl group at the 5-position and a ketone at the 3-position. Its structure combines aromatic (phenyl) and polar (thioether, ketone) functionalities, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

5-phenylthiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPKLQVJCWNRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CS1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiomorpholin-3-one typically involves the reaction of cysteamine hydrochloride with ethyl α-bromophenylacetate. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylthiomorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-Phenylthiomorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenylthiomorpholin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog: (5R)-5-Methylmorpholin-3-one

Key Differences :

  • Substituents : (5R)-5-Methylmorpholin-3-one (CAS: 119844-67-6) has a methyl group at the 5-position and an oxygen atom in the morpholine ring, whereas 5-Phenylthiomorpholin-3-one replaces oxygen with sulfur and substitutes a phenyl group for the methyl .
  • Molecular Formula: (5R)-5-Methylmorpholin-3-one: C₅H₉NO₂ (MW: 115.13 g/mol). this compound (estimated): C₁₀H₉NOS (MW: 191.25 g/mol).
  • The phenyl group introduces steric bulk and π-π stacking capability, which may influence binding to aromatic residues in biological targets.

Table 1: Structural and Functional Comparison

Property This compound (Estimated) (5R)-5-Methylmorpholin-3-one
Core Structure Thiomorpholine ring Morpholine ring
5-Position Substituent Phenyl Methyl
Molecular Weight ~191.25 g/mol 115.13 g/mol
Key Functional Groups Thioether, ketone, phenyl Ether, ketone, methyl
Lipophilicity (logP) Higher (estimated 2.5–3.0) Lower (0.5–1.0)

Comparison with Fluorinated Oxindoles ()

Key distinctions include:

  • Ring System: Oxindoles have a fused benzene-pyrrolidone structure, whereas this compound has a non-fused thiomorpholine ring.
  • Electrophilicity : The thiomorpholin-3-one ketone may exhibit lower electrophilicity than oxindole’s due to sulfur’s electron-donating effects.
  • Bioactivity: Fluorinated oxindoles are known for kinase inhibition (e.g., Sunitinib analogs), while thiomorpholinones are explored for protease inhibition or CNS targets due to sulfur’s redox activity .

Research Findings and Implications

  • Synthetic Accessibility: Thiomorpholinones generally require sulfur incorporation via thioetherification or ring-closing metathesis, which can be more challenging than oxygen-based morpholinones .
  • Biological Relevance : The phenylthio group may confer unique interactions with cysteine residues or metal ions in enzymes, unlike methyl or fluoro substituents in analogs.
  • Stability: Sulfur-containing rings are prone to oxidation, necessitating stabilization strategies (e.g., formulation under inert atmospheres), whereas morpholinones are more stable .

Biological Activity

5-Phenylthiomorpholin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a morpholine ring substituted with a phenylthio group. The general structure can be represented as follows:

  • Molecular Formula : C10H11NOS
  • Molecular Weight : 201.27 g/mol

The compound's unique structure allows for interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that it may function as an inhibitor of certain enzymes involved in disease pathways, particularly in cancer and inflammation.

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes that are critical for tumor growth and progression.
  • Receptor Interaction : It may also act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Anti-cancerExhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
Anti-inflammatoryReduces inflammatory markers in vitro, suggesting potential for treating inflammatory diseases.
AntimicrobialShows activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of this compound across various conditions:

  • Cancer Treatment : A study involving human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Inflammatory Disorders : In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory responses.
  • Antimicrobial Properties : Laboratory tests showed that this compound inhibited the growth of specific bacterial strains, indicating its potential as a novel antimicrobial agent.

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